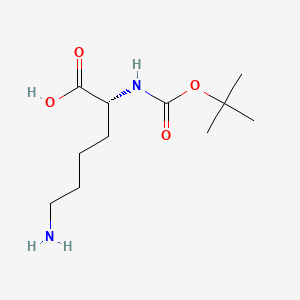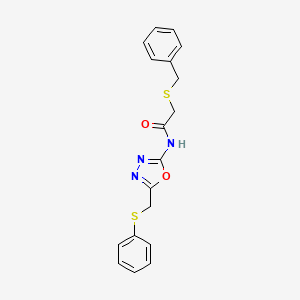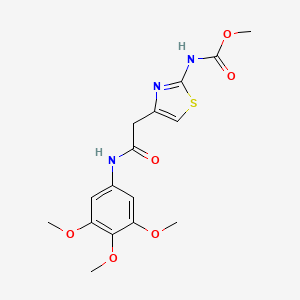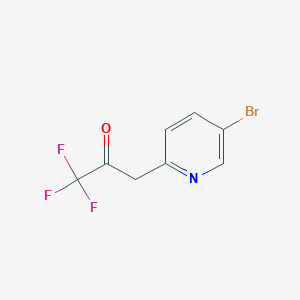
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one” is a brominated pyridine derivative. Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using cross-coupling reactions . For instance, Suzuki cross-coupling reactions have been used to synthesize pyridine derivatives .Scientific Research Applications
Efficient Synthesis and Biological Applications
Synthesis of Biheterocycles
A precursor closely related to the chemical , 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, was utilized for synthesizing a series of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles. These compounds may have potential applications in medicinal chemistry and biological studies (Aquino et al., 2017).
Antibacterial and Antifungal Properties
A derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for antibacterial and antifungal activities, showing promising results (Rao et al., 2013).
Synthesis of Trifluoromethylthiazoles
3-Bromo-1,1,1-trifluoropropan-2-one reacted with thiourea to yield 4-trifluoromethylthiazoles. These compounds were applied in azo dye synthesis, indicating potential industrial applications (Tanaka et al., 1991).
Chemical Synthesis Techniques
Pyridylcarbene Formation
The decomposition of a related compound, 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, led to the formation of a pyridylcarbene intermediate, indicating potential applications in the synthesis of complex organic compounds (Abarca et al., 2006).
Amination of Polyhalopyridines
A related compound, 5-bromo-2-chloropyridine, was efficiently aminated using a palladium-Xantphos complex, indicating the versatility of these bromopyridines in organic synthesis (Ji et al., 2003).
Synthesis of Novel Compounds
Novel Azetidine Derivative Synthesis
The synthesis of new azetidine derivatives, potentially for pharmacological applications, was achieved using a compound structurally similar to 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one (Rao et al., 2013).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to environmental chemistry and sustainable synthesis, was researched, demonstrating the potential of bromopyridines in novel synthetic processes (Feng et al., 2010).
properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUEXOFDLXCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

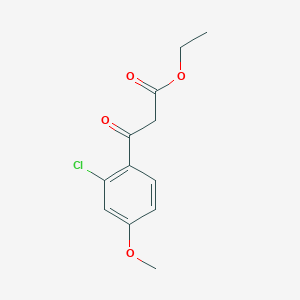
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
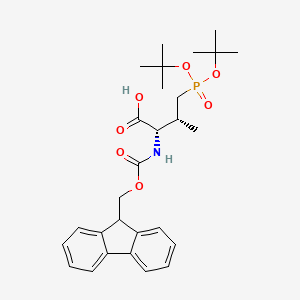
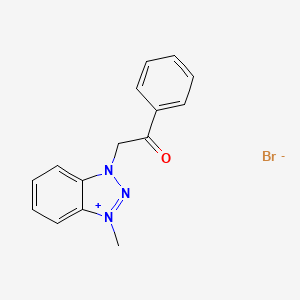
![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)
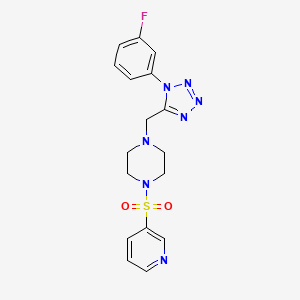
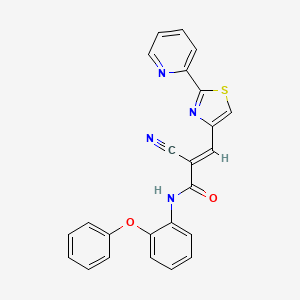
![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)
